molecular formula C19H19N3O2 B3259263 7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol CAS No. 315697-68-8

7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol

Cat. No.: B3259263
CAS No.: 315697-68-8
M. Wt: 321.4 g/mol
InChI Key: ZMLUNXUXYYETHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with morpholine and pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol involves its interaction with bacterial quorum-sensing systems. The compound inhibits the activity of acyl-homoserine lactone synthase, an enzyme crucial for the production of signaling molecules in bacteria. This inhibition disrupts bacterial communication, thereby reducing their ability to form biofilms and express virulence factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol stands out due to its specific inhibition of acyl-homoserine lactone synthase, making it a valuable compound in the study of bacterial communication and potential therapeutic applications .

Properties

IUPAC Name

7-[morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19-16(6-5-14-3-2-8-21-17(14)19)18(15-4-1-7-20-13-15)22-9-11-24-12-10-22/h1-8,13,18,23H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLUNXUXYYETHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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